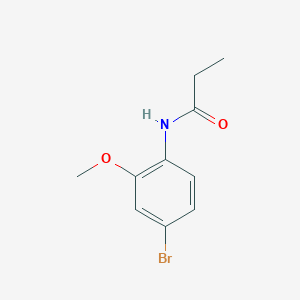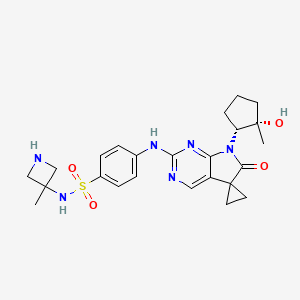
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is a heterocyclic compound with a quinoxalinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone typically involves the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often employing automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the quinoxalinone ring to form dihydroquinoxalinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinoxalinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce dihydroquinoxalinone compounds .
科学的研究の応用
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
- 3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
- 3-Ethyl-7-hydroxyphthalide
- 3-Ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one
Uniqueness
Compared to similar compounds, 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-ethyl-7-(hydroxymethyl)-8-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-12(16)14-11-7(2)8(6-15)4-5-10(11)13-9/h4-5,15H,3,6H2,1-2H3,(H,14,16) |
InChIキー |
WQAJVIHJICFRTO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C(=C(C=C2)CO)C)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
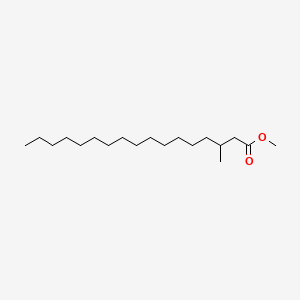
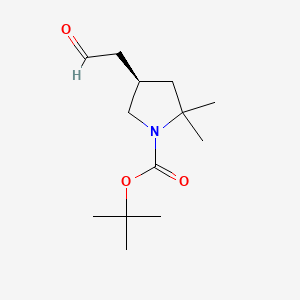
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
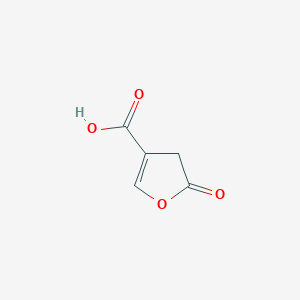

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

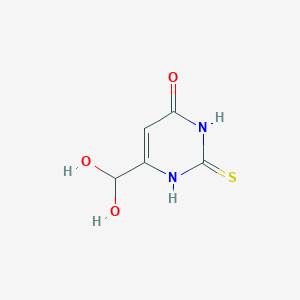

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
